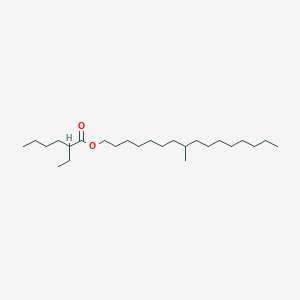
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester is an organic compound that belongs to the ester family. Esters are typically derived from carboxylic acids and alcohols. This particular compound is known for its unique structure, which includes a hexanoic acid backbone with an ethyl group at the second position and a methylhexadecyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester typically involves the esterification of 2-ethylhexanoic acid with 8-methylhexadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the mixture to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 8-methylhexadecanol.
Reduction: 2-ethylhexanol and 8-methylhexadecanol.
Transesterification: New ester and alcohol depending on the reacting alcohol.
Aplicaciones Científicas De Investigación
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Used in the production of lubricants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester largely depends on its application. In biological systems, its lipophilic nature allows it to interact with cell membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects. In chemical reactions, its ester functional group can undergo nucleophilic attack, leading to various transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Hexanoic acid, 2-ethyl-, methyl ester
- Hexanoic acid, 2-ethyl-, ethyl ester
- Hexanoic acid, 2-ethyl-, butyl ester
Uniqueness
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester is unique due to its long alkyl chain, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
825648-96-2 |
|---|---|
Fórmula molecular |
C25H50O2 |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
8-methylhexadecyl 2-ethylhexanoate |
InChI |
InChI=1S/C25H50O2/c1-5-8-10-11-13-16-19-23(4)20-17-14-12-15-18-22-27-25(26)24(7-3)21-9-6-2/h23-24H,5-22H2,1-4H3 |
Clave InChI |
WTJOOVFKFIFIME-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)CCCCCCCOC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















